molecular formula C23H20N4O4S B2418467 N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714257-26-8

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2418467
CAS No.: 714257-26-8
M. Wt: 448.5
InChI Key: VJLVUKRCHOGJAD-UHFFFAOYSA-N
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Description

    Reactants: N-(3-acetylphenyl)quinoxaline derivative and 4-methoxybenzenesulfonyl chloride

    Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)

    Product: N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further functionalization.

  • Step 1: Synthesis of Quinoxaline Core

      Reactants: o-Phenylenediamine and 1,2-dicarbonyl compound (e.g., glyoxal)

      Conditions: Reflux in ethanol or another suitable solvent

      Product: Quinoxaline derivative

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives

    Reduction: Formation of reduced quinoxaline derivatives

    Substitution: Formation of halogenated quinoxaline derivatives

Scientific Research Applications

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-ethoxybenzenesulfonamide
  • N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLVUKRCHOGJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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